N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
Description
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a bicyclic thiazolo[5,4-c]pyridine core fused with a tetrahydrothiazole ring. Key structural elements include:
- Cyclopropylsulfonyl group: A sulfonamide-substituted cyclopropane at the 5-position of the thiazolo-pyridine scaffold, which may enhance metabolic stability and influence binding interactions due to its electron-withdrawing nature.
- Thiophene-3-carboxamide substituent: A thiophene ring linked via a carboxamide group at the 2-position of the thiazole, likely critical for target engagement (e.g., kinase inhibition or enzyme modulation) .
Properties
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c18-13(9-4-6-21-8-9)16-14-15-11-3-5-17(7-12(11)22-14)23(19,20)10-1-2-10/h4,6,8,10H,1-3,5,7H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQWODJHFVSJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound might also target the same or related biochemical pathways.
Mode of Action
It is known that the compound forms strongN–H⋯O hydrogen bonds , which could be a key interaction with its targets. The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions.
Biochemical Pathways
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that the compound might affect the biochemical pathways related to the survival and replication of this bacterium.
Pharmacokinetics
The compound’s strongN–H⋯O hydrogen bonds and the rotation of the pendant pyridyl arm to minimize repulsive steric interactions could influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that the compound might have a similar effect.
Action Environment
The compound’s strongN–H⋯O hydrogen bonds and the rotation of the pendant pyridyl arm to minimize repulsive steric interactions could potentially be influenced by environmental factors such as pH and temperature.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural homology or functional group similarities, enabling comparative analysis:
N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
- Key Differences: Substituent at the 5-position: A 2-((2-ethoxyphenyl)amino)-2-oxoethyl group replaces the cyclopropylsulfonyl moiety. Impact:
- The amide linkage may alter binding kinetics in enzymatic assays.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (741733-98-2)
- Key Differences :
- Scaffold: Pyrrolidone core instead of tetrahydrothiazolo-pyridine.
- Substituents: Benzodioxin and 5-methylthiazole groups.
- Impact :
- The pyrrolidone may improve solubility but reduce rigidity compared to the bicyclic thiazolo-pyridine .
5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine (573931-20-1)
- Key Differences :
- Scaffold: Triazolo-pyrimidine vs. thiazolo-pyridine.
- Substituents: Chlorophenyl and thiophen-2-yl groups.
- Impact :
- The chloro group may enhance halogen bonding but reduce solubility .
Research Findings and Hypotheses
- Target Compound Advantages :
- Limitations: Limited solubility data for the target compound; sulfonamides can exhibit variable solubility depending on crystallinity. No direct evidence of in vivo efficacy or toxicity.
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